Tcy-NH2 Tcy-NH2 A selective proteinase activated receptor-4 (PAR4) antagonist that inhibits endostatin release and platelet aggregation induced by thrombin.
Brand Name: Vulcanchem
CAS No.: 327177-34-4
VCID: VC21543509
InChI: InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Molecular Formula: C42H50F3N7O9
Molecular Weight: 853.9 g/mol

Tcy-NH2

CAS No.: 327177-34-4

Cat. No.: VC21543509

Molecular Formula: C42H50F3N7O9

Molecular Weight: 853.9 g/mol

Purity: >99%

* For research use only. Not for human or veterinary use.

Tcy-NH2 - 327177-34-4

CAS No. 327177-34-4
Molecular Formula C42H50F3N7O9
Molecular Weight 853.9 g/mol
IUPAC Name (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
Standard InChI Key WQJKBSZTPQERHW-USBDLMLUSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Boiling Point N/A
Melting Point N/A

Chemical Properties and Structure

tcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a modified peptide with specific structural characteristics that enable its antagonistic properties against PAR4. The compound features several key modifications to the basic YPGKF sequence, notably the trans-cinnamoyl group at the tyrosine residue and an amide modification at the C-terminal phenylalanine.

Physical and Chemical Characteristics

The compound exhibits the following chemical properties:

PropertyValue
Molecular Weight739.87 g/mol
Molecular FormulaC40H49N7O7
SequenceYPGKF (with modifications)
ModificationsTyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide
CAS Number327177-34-4
PubChem ID11479675
Physical AppearanceWhite lyophilised solid
SolubilitySoluble to 1 mg/ml in H2O
Storage ConditionsDesiccate at -20°C

The compound is also available as a trifluoroacetic acid (TFA) salt form, which has slightly different properties:

Property (TFA Salt)Value
Molecular Weight853.88 g/mol
Molecular FormulaC42H50F3N7O9
CAS Number1262750-73-1
SolubilityDMSO: 250 mg/ml (292.78 mM)

Structural Features

tcY-NH2 has a complex chemical structure represented by the IUPAC name: (S)-N-(2-(((S)-6-amino-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-1-oxohexan-2-yl)amino)-2-oxoethyl)-1-((S)-2-cinnamamido-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxamide . This structure contains multiple chiral centers and functional groups that contribute to its specific activity as a PAR4 antagonist.

The peptide sequence YPGKF forms the backbone of the compound, with the additional modifications providing enhanced stability and receptor specificity. The trans-cinnamoyl group at the N-terminal tyrosine residue is particularly important for its biological activity .

Biological Activity

tcY-NH2 exhibits specific antagonistic activity against protease-activated receptor 4 (PAR4), making it a valuable tool in studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

The compound functions primarily as a selective antagonist of PAR4, which is one of the four members of the protease-activated receptor family involved in thrombin signaling. Unlike other PAR family members, PAR4 lacks the high-affinity thrombin binding domain present in PAR1 and PAR3 . tcY-NH2 inhibits PAR4 activation by blocking the interaction between the receptor and its activating ligands, including thrombin.

Research has shown that tcY-NH2 effectively inhibits:

  • Thrombin-induced rat platelet aggregation

  • AY-NH2 (PAR4 agonist peptide)-induced rat platelet aggregation

  • Endostatin release triggered by thrombin

Receptor Selectivity

tcY-NH2 demonstrates selectivity for PAR4 over other protease-activated receptors. This selectivity is crucial for research applications where specific inhibition of PAR4 signaling is required without affecting the activities of other PAR family members.

Studies have revealed that the compound's selectivity is based on its ability to interact with specific regions of the PAR4 receptor. The unique structural features of tcY-NH2 enable it to effectively target PAR4 without significant cross-reactivity with PAR1, PAR2, or PAR3 .

Research Applications

tcY-NH2 has been employed in various research fields, primarily focusing on cardiovascular pathophysiology, thrombosis, inflammation, and related conditions.

Cardiovascular Research

In cardiovascular studies, tcY-NH2 has been utilized to investigate the specific role of PAR4 in:

  • Platelet activation and aggregation processes

  • Thrombin-induced signaling pathways

  • Endostatin release mechanisms from platelets

  • Calcium mobilization in platelets

These investigations have contributed significantly to our understanding of the complex mechanisms underlying thrombosis and hemostasis, with particular emphasis on the distinct functions of PAR4 compared to other thrombin receptors.

Inflammation and Immunology

Beyond its applications in cardiovascular research, tcY-NH2 has proven valuable in studying the role of PAR4 in inflammatory processes. Research indicates that PAR4 assists in joint pain and inflammation and plays a role in diabetic vasculopathy . By selectively antagonizing PAR4, tcY-NH2 has helped researchers delineate the specific contributions of this receptor to various inflammatory conditions.

Experimental Techniques

The compound has been used in a variety of experimental techniques, including:

  • Platelet aggregation assays

  • Calcium mobilization studies

  • Receptor desensitization experiments

  • Endostatin release measurements

In one notable study, desensitization of PAR-1 and PAR-4 or pre-treatment with PAR antagonists, including tcY-NH2, reduced calcium mobilization, demonstrating the compound's utility in signal transduction research .

Pharmacological Significance

tcY-NH2 represents an important pharmacological tool in the development of novel antithrombotic and anti-inflammatory therapies targeting PAR4.

Challenges in Development

Despite its promise, the development of effective PAR4 inhibitors faces several challenges:

  • The irreversibility of the proteolytic cleavage mechanism makes targeting PAR4 activation challenging

  • The need for specific antagonists that can bind to agonists intrinsically and prevent trafficking mechanisms

  • Structural differences between PAR4 and other PAR family members, including the lack of high-affinity thrombin binding domains

These challenges highlight the importance of compounds like tcY-NH2 in advancing our understanding of PAR4 biology and developing more effective therapeutic strategies.

FormStorage ConditionDuration
Lyophilized powderDesiccate at -20°CLong-term storage
Stock solution (-80°C)Avoid repeated freeze-thaw cyclesUse within 6 months
Stock solution (-20°C)Minimize exposure to lightUse within 1 month

Solution Preparation

For optimal results when preparing stock solutions:

  • Select appropriate solvents based on the application (water or DMSO are commonly used)

  • For improved solubility, heating the solution to 37°C followed by gentle sonication may be beneficial

  • Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles

  • Use freshly prepared solutions whenever possible

The TFA salt form (tcY-NH2 TFA) shows excellent solubility in DMSO at concentrations up to 250 mg/mL (292.78 mM), which may be preferable for certain experimental setups .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator